

Allyl Phenyl Ether: An In-depth Technical Guide on Chemical Structure and Bonding

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Compound of Interest		
Compound Name:	Allyl phenyl ether	
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Abstract

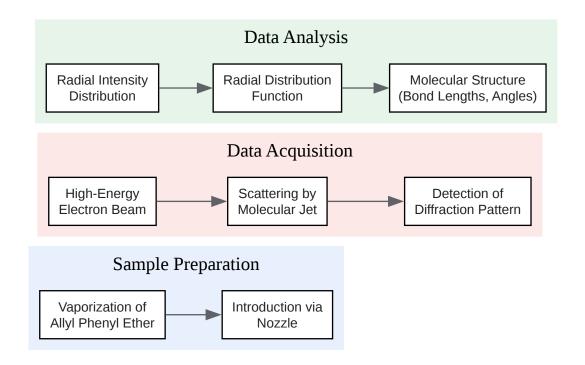
Allyl phenyl ether (APE) is an organic compound of significant interest in synthetic chemistry, particularly as a classic substrate for studying the Claisen rearrangement. An intricate understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its reactivity, designing novel synthetic methodologies, and for its potential application in drug development. This technical guide provides a comprehensive analysis of the chemical structure and bonding of allyl phenyl ether, supported by computational data and established experimental protocols.

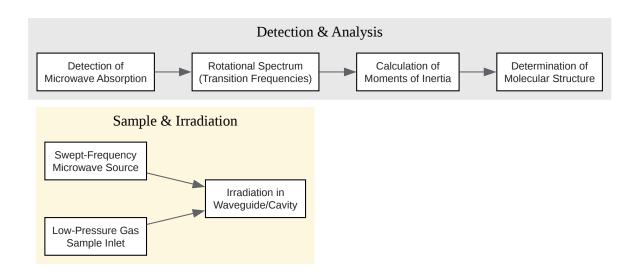
Chemical Structure

Allyl phenyl ether, with the chemical formula C₉H₁₀O, consists of a phenyl group bonded to an allyl group through an ether linkage.[1][2][3][4] Its IUPAC name is (prop-2-en-1-yloxy)benzene. [5] The molecule can be conceptually divided into three key components: the aromatic phenyl ring, the flexible allyl chain, and the central ether oxygen atom. The interplay between the electronic properties of the aromatic system and the reactivity of the allylic double bond, mediated by the ether linkage, defines the chemical character of the molecule.

The structural representation of **allyl phenyl ether** is depicted in the following diagram:







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